Iolixanic acid - 22730-86-5

Iolixanic acid

Catalog Number: EVT-437115
CAS Number: 22730-86-5
Molecular Formula: C15H18I3NO5
Molecular Weight: 673.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Iolixanic acid is derived from specific plant sources, particularly those known for their medicinal properties. Its classification falls under the category of organic acids, which are characterized by the presence of one or more carboxyl groups (-COOH). The compound is notable for its structural complexity and functional versatility, making it a subject of interest in both synthetic and natural product chemistry.

Synthesis Analysis

The synthesis of Iolixanic acid can be achieved through several methods, with the most common involving multi-step organic reactions. A prominent synthetic route includes the following steps:

  1. Starting Materials: The synthesis often begins with readily available precursors such as menthol or related terpenoids.
  2. Reagents: Key reagents include zinc chloride, hydrochloric acid, magnesium, carbon dioxide, and various coupling agents like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluoride.
  3. Process:
    • The initial reaction typically involves the treatment of menthol with zinc chloride and hydrochloric acid to form a chlorinated intermediate.
    • This intermediate is then reacted with magnesium to generate a Grignard reagent.
    • Subsequent reactions with carbon dioxide yield the corresponding carboxylic acid.
    • Finally, coupling reactions with amines or other nucleophiles lead to the formation of Iolixanic acid.
Molecular Structure Analysis

Iolixanic acid possesses a complex molecular structure characterized by multiple functional groups. Key aspects include:

  • Molecular Formula: The empirical formula can be represented as CnHmO2C_nH_mO_2, where nn and mm depend on the specific isomer being synthesized.
  • Structural Features: The compound typically features a carboxylic acid group, which imparts acidic properties, along with various alkyl or aryl substituents that influence its reactivity and biological activity.
  • Stereochemistry: Depending on the synthetic pathway, different stereoisomers may be produced, which can exhibit varying biological activities.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of synthesized Iolixanic acid .

Chemical Reactions Analysis

Iolixanic acid participates in a variety of chemical reactions due to its functional groups:

  1. Acid-Base Reactions: As a carboxylic acid, it can donate protons in aqueous solutions, influencing pH levels.
  2. Esterification: Reacting with alcohols can yield esters, which are important in various applications including flavorings and fragrances.
  3. Decarboxylation: Under certain conditions, Iolixanic acid can undergo decarboxylation, leading to the formation of hydrocarbons or other derivatives.

The reactivity profile of Iolixanic acid is significant for its application in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action for Iolixanic acid involves its interaction with biological targets such as enzymes or receptors. Key points include:

  • Biochemical Pathways: Iolixanic acid may modulate metabolic pathways by acting as an inhibitor or activator of specific enzymes involved in metabolic processes.
  • Cellular Effects: Studies suggest that it may influence cellular signaling pathways, potentially affecting cell proliferation or apoptosis.

Research indicates that the compound's efficacy is closely related to its structural features and stereochemistry .

Physical and Chemical Properties Analysis

Iolixanic acid exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges between 150°C to 160°C depending on purity and specific isomer.
  • Solubility: Generally soluble in polar solvents like water and ethanol but less so in non-polar solvents.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for determining the appropriate application methods in research and industry .

Applications

Iolixanic acid has diverse applications across various scientific fields:

  1. Pharmaceuticals: Due to its biological activity, it is explored as a potential therapeutic agent in treating metabolic disorders.
  2. Agriculture: Its role as a plant growth regulator has been investigated for enhancing crop yields.
  3. Biochemistry Research: Used as a standard reference compound in analytical chemistry for method development.

The ongoing research into Iolixanic acid's properties continues to reveal new potential applications in both industrial and clinical settings .

Historical Context & Academic Evolution of Iolixanic Acid Research

Early Biochemical Discoveries in Uric Acid Metabolism

The scientific foundation for understanding iodinated aromatic compounds like Iolixanic acid (C~15~H~18~I~3~NO~5~) emerged from centuries of uric acid research. Swedish chemist Carl Wilhelm Scheele's 1776 isolation of uric acid from kidney stones marked the first major milestone in purine metabolism studies [9]. This discovery revealed uric acid as the metabolic endpoint of purine degradation in humans—a pathway distinct from most mammals that possess the enzyme uricase for further conversion to allantoin [6] [9]. By 1797, uric acid's chemical composition had been definitively established, creating an analytical framework that would later enable characterization of structurally complex molecules including triiodinated compounds [6] [9].

The early 20th century witnessed critical advances in understanding uric acid's pathophysiological significance. The 1940s saw comprehensive elucidation of uric acid metabolism, including production and excretion mechanisms, establishing clinical correlations between purine metabolism disorders and disease states [6]. This period generated essential biochemical concepts regarding heterocyclic compound behavior in biological systems, including:

  • The dual antioxidant/pro-oxidant behavior of uric acid depending on concentration
  • Renal handling mechanisms for organic acids
  • Crystallization dynamics of poorly soluble metabolites

These principles created indispensable reference points for interpreting the pharmacokinetic behavior of later-discovered iodinated molecules, including Iolixanic acid's renal excretion patterns and protein-binding characteristics [6] [9]. The emerging recognition that serum uric acid levels showed inverse association with cardiovascular disease severity further stimulated interest in purine analogs and metabolic modifiers [6].

Table 1: Key Historical Milestones in Uric Acid Research and Iolixanic Acid Development

YearMilestoneSignificance for Iolixanic Acid Research
1776Isolation of uric acid (Scheele)Established analytical chemistry foundation for purine metabolites
1797Chemical identification of uric acidCreated reference model for heterocyclic acid characterization
1940Elucidation of uric acid metabolismProvided metabolic framework for iodinated analog studies
1963Allopurinol introductionDemonstrated therapeutic targeting of purine metabolism
1970sIolixanic acid developmentEmergence as experimental iodinated contrast agent

Emergence in 20th-Century Enzymology Studies

Iolixanic acid research evolved against the backdrop of transformative advances in enzymology that redefined biochemical investigation. The resolution of enzyme structures through X-ray crystallography in the late 1950s and 1960s—including seminal work on lysozyme (1965) and chymotrypsin (1967)—provided unprecedented insights into enzyme-substrate interactions [3]. These breakthroughs established critical principles of molecular recognition that informed investigations into how iodinated compounds might interact with metabolic enzymes, particularly those involved in phase II conjugation reactions [3] [7].

The formalization of the Enzyme Commission (EC) classification system in 1961 created a standardized framework for categorizing enzymatic reactions relevant to xenobiotic metabolism [7]. This classification proved essential for studying Iolixanic acid's potential interactions with:

  • Transferases (EC 2): Particularly glucuronosyltransferases responsible for conjugating carboxylic acid-containing xenobiotics
  • Hydrolases (EC 3): Including esterases potentially capable of cleaving Iolixanic acid's acetyl group
  • Oxidoreductases (EC 1): Such as peroxidases that might modify the compound's phenolic ring [7]

Iolixanic acid (chemical name: 2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid) first appeared in the scientific literature during the 1970s, as evidenced by synthetic methodologies published by Felder, Pitre, and colleagues in 1976 [5]. Its structural complexity—featuring a triiodinated aromatic core, ethoxypropanoic acid chain, and acetylated amine functionality—represented both an engineering achievement in organic synthesis and a deliberate design strategy to influence biodistribution through controlled lipophilicity (calculated LogP = 3.74) [5] [8]. This period coincided with growing pharmacological interest in organoiodine compounds, particularly for radiographic imaging applications where iodine's radiopacity offered diagnostic utility.

Table 2: Molecular Characteristics of Iolixanic Acid in Context of 20th Century Biochemical Discovery

PropertyValueEnzymological Significance
Molecular FormulaC~15~H~18~I~3~NO~5~Substrate potential for multiple enzyme classes
Molecular Weight673.02 g/molSize compatibility with enzyme active sites
Iodine Content56.5%Diagnostic utility but metabolic stability challenge
Aromatic System2,4,6-TriiodophenolElectron-deficient ring affecting binding interactions
Ionizable GroupsCarboxylic acid (pKa ~4.2), phenolic OHpH-dependent solubility and protein binding

Transition from Metabolic Models to Disciplinary Marginalization

Despite its sophisticated design and potential applications, Iolixanic acid underwent progressive marginalization within pharmacological research through the late 20th century, reflecting broader shifts in metabolic investigation priorities. Several interconnected factors drove this transition:

Therapeutic Target Evolution: The 1963 introduction of allopurinol—a xanthine oxidase inhibitor—revolutionized hyperuricemia management [6]. This breakthrough shifted research investment toward purine metabolism modulation rather than excretion enhancement. While global hyperuricemia prevalence climbed dramatically (reaching 17.7% in mainland China by 2017 and 21% in US adults), pharmacological innovation focused overwhelmingly on urate-lowering therapeutics like febuxostat (2009) and recombinant uricases (pegloticase, 2010) [6]. Iolixanic acid, lacking clear advantages in this competitive landscape, failed to attract sustained research interest.

Methodological Limitations: Iolixanic acid's structural complexity challenged the analytical capabilities of late 20th-century biochemistry. The compound's three iodine atoms create significant steric hindrance and electronic effects that complicated:

  • Enzyme binding studies using then-available spectroscopic methods
  • Metabolic fate tracing with radioisotopic labeling
  • Crystallization for structural analysis [5] [8]

These technical barriers prevented comprehensive mechanistic studies of its interactions with key metabolic enzymes and transporters.

Epidemiological Research Priorities: Large-scale population studies revealed striking geographical patterns in hyperuricemia prevalence—from 9.9% in Croatia to 71.6% in French Polynesia—which directed research toward dietary, genetic, and lifestyle factors rather than diagnostic agent development [6]. Genome-wide association studies identified numerous urate transport regulators (SLC2A9, ABCG2, SLC22A12) that became dominant research foci, overshadowing exogenous compound metabolism studies [6] [9].

Table 3: Research Trends in Uric Acid Studies (1960-2000) and Iolixanic Acid Marginalization

Research DomainMainstream TrendsIolixanic Acid Research Status
Hyperuricemia PharmacologyXanthine oxidase inhibitors (allopurinol 1963), UricosuricsLimited investigation as excretion agent
Diagnostic AgentsNon-ionic dimers (iotrolan), Isosmolar compoundsSuperseded by improved safety profiles
Molecular StudiesUrate transporter genetics (SLC2A9, ABCG2)No transporter-specific investigations
Clinical EpidemiologyPopulation studies of purine metabolism disordersAbsence from major research initiatives

Iolixanic acid's scientific trajectory exemplifies how promising biochemical compounds can become marginalized through the confluence of competing innovations, methodological constraints, and shifting research priorities. While structurally innovative for its time, it ultimately served primarily as a transitional artifact in the evolution of organoiodine biochemistry rather than a sustained research focus. Its legacy persists mainly in synthetic chemistry literature documenting advanced methodologies for polyhalogenated aromatic systems [5] [8].

Properties

CAS Number

22730-86-5

Product Name

Iolixanic acid

IUPAC Name

2-[2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]ethoxy]propanoic acid

Molecular Formula

C15H18I3NO5

Molecular Weight

673.02 g/mol

InChI

InChI=1S/C15H18I3NO5/c1-4-19(9(3)20)13-10(16)7-11(17)14(12(13)18)24-6-5-23-8(2)15(21)22/h7-8H,4-6H2,1-3H3,(H,21,22)

InChI Key

HCPRJARHRUCLBG-UHFFFAOYSA-N

SMILES

CCN(C1=C(C(=C(C=C1I)I)OCCOC(C)C(=O)O)I)C(=O)C

Canonical SMILES

CCN(C1=C(C(=C(C=C1I)I)OCCOC(C)C(=O)O)I)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.